Benzofuran-2-amine
Overview
Description
Benzofuran-2-amine is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a benzene ring fused to a furan ring this compound is characterized by the presence of an amine group attached to the second position of the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzofuran-2-amine can be synthesized through several methods. One common approach involves the cyclization of ortho-hydroxyaryl ketones with amines. For example, the reaction of 2-hydroxyacetophenone with ammonia or primary amines under acidic conditions can yield this compound derivatives . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, followed by cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Benzofuran-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form benzofuran-2-carboxylic acid derivatives.
Reduction: Reduction of this compound can yield benzofuran-2-ylmethanamine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions include benzofuran-2-carboxylic acid derivatives, benzofuran-2-ylmethanamine, and various substituted this compound derivatives .
Scientific Research Applications
Benzofuran-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Some derivatives are being investigated for their potential use in treating neurological disorders.
Industry: This compound is used in the production of dyes, polymers, and other materials.
Mechanism of Action
The mechanism of action of benzofuran-2-amine and its derivatives varies depending on the specific application. In medicinal chemistry, these compounds often interact with specific molecular targets, such as enzymes or receptors, to exert their effects. For example, some this compound derivatives inhibit the activity of certain enzymes involved in cancer cell proliferation . The molecular pathways involved can include inhibition of DNA synthesis, induction of apoptosis, and disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Psoralen: Used in the treatment of skin diseases such as psoriasis.
8-Methoxypsoralen: Another compound used in phototherapy for skin conditions.
Angelicin: Known for its anti-inflammatory and anticancer properties.
Uniqueness of Benzofuran-2-amine
This compound is unique due to its versatile chemical reactivity and wide range of applications. Its ability to undergo various chemical reactions makes it a valuable building block in organic synthesis. Additionally, its derivatives have shown promising biological activities, making it a compound of interest in medicinal chemistry .
Properties
IUPAC Name |
1-benzofuran-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZZTHJMXZSGFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10619041 | |
Record name | 1-Benzofuran-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10619041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139266-08-3 | |
Record name | 1-Benzofuran-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10619041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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